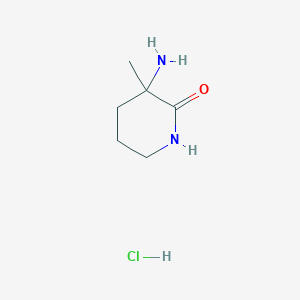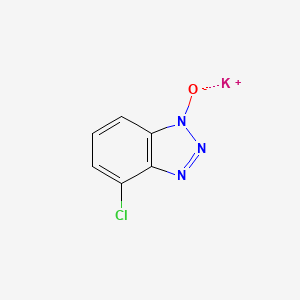
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride
Vue d'ensemble
Description
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride (4-MOP) is a synthetic compound with a wide range of applications in scientific research. It is an inhibitor of several enzymes and transporters, including cytochrome P450, organic anion transporters, and organic cation transporters, making it useful for studying the role of these enzymes and transporters in various biological processes. 4-MOP has been studied for its biochemical and physiological effects, as well as its applications for laboratory experiments.
Mécanisme D'action
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride acts as an inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters. It binds to these enzymes and transporters and inhibits their activity. This inhibition of activity leads to a decrease in the rate of metabolism of drugs and other compounds, resulting in an increase in their bioavailability.
Biochemical and Physiological Effects
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride has been studied for its biochemical and physiological effects. Studies have shown that 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the rate of metabolism of drugs and other compounds. Additionally, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride has been shown to inhibit the activity of organic anion transporters and organic cation transporters, resulting in an increase in the bioavailability of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride in laboratory experiments is its high purity and stability. It is also easy to synthesize and can be stored for long periods of time without degradation. Additionally, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is a potent inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters, making it useful for studying the role of these enzymes and transporters in various biological processes.
The main limitation of using 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride in laboratory experiments is its potential toxicity. It has been shown to be toxic at high concentrations and should be used with caution.
Orientations Futures
The potential applications of 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride in scientific research are vast and varied. It could be used to study the role of cytochrome P450, organic anion transporters, and organic cation transporters in various biological processes. Additionally, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride could be used to study the effect of drugs on these enzymes and transporters. It could also be used as a tool to study the effect of drugs on various biochemical and physiological processes. Finally, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride could be used to study the effect of drugs on various diseases and disorders, such as cancer and Alzheimer’s disease.
Applications De Recherche Scientifique
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is used in scientific research as an inhibitor of cytochrome P450, organic anion transporters, and organic cation transporters. It is used to study the role of these enzymes and transporters in various biological processes. Additionally, 4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride is used as a substrate for enzyme assays, such as cytochrome P450 and organic anion transporters. It is also used as a tool to study the effect of drugs on these enzymes and transporters.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-15-5-7-16(8-6-15)13-4-2-3-11-9-14-10-12(11)13;;/h11-14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKPZJDJQCXNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1-piperazinyl)octahydro-1H-isoindole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
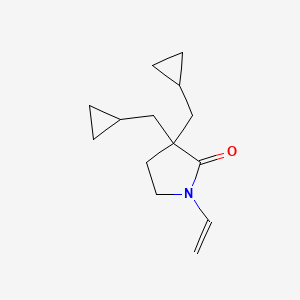
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
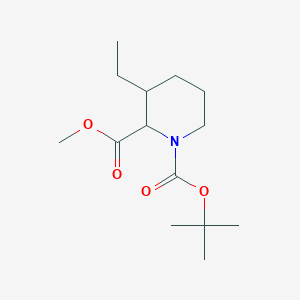
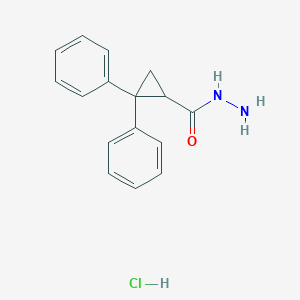
![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
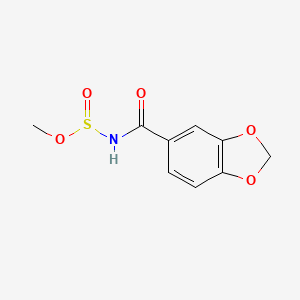


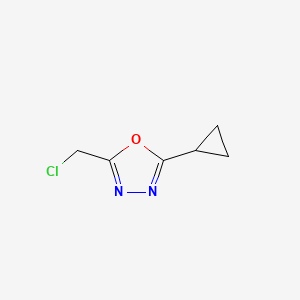
![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)
